ethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate

PLK1-PBD inhibition Polo-like kinase 1 Mitotic kinases

Procure ethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate (CAS 125365-47-1) as your privileged PLK1-PBD inhibitor scaffold. With an EC50 of 614–723 nM—6–7× more potent than Poloxin—this 3H-benzo[e]indole-4,5-dione uniquely combines the 8-bromo, 2-methyl, and 3-methyl pharmacophores essential for PLK1-PBD recognition. It also serves as the universal precursor for 2-aminomethyl-substituted HIF-1α/p300 inhibitors validated in US 2009/0036441 A1. Insist on authenticated ≥95% HPLC purity for reproducible SAR and co-crystallization studies.

Molecular Formula C17H14BrNO4
Molecular Weight 376.206
CAS No. 125365-47-1
Cat. No. B2689200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate
CAS125365-47-1
Molecular FormulaC17H14BrNO4
Molecular Weight376.206
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)C
InChIInChI=1S/C17H14BrNO4/c1-4-23-17(22)12-8(2)19(3)14-13(12)11-7-9(18)5-6-10(11)15(20)16(14)21/h5-7H,4H2,1-3H3
InChIKeyHKEXSVHEPUVAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-Bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate (CAS 125365-47-1): Structural Identity and Core Procurement Specifications


Ethyl 8‑bromo‑2,3‑dimethyl‑4,5‑dioxobenzo[e]indole‑1‑carboxylate (CAS 125365‑47‑1) is a synthetic 3H‑benzo[e]indole‑4,5‑dione derivative bearing a bromine atom at the 8‑position of the annulated benzene ring and methyl groups at the 2‑ and 3‑positions of the indole nucleus [REFS‑1]. This member of the benzo[e]indole‑4,5‑dione class is characterized by a redox‑active ortho‑quinone moiety that underlies its ability to engage in reversible covalent interactions with biological targets [REFS‑2]. Commercial availability is typically at ≥95 % purity (HPLC), with a molecular formula of C₁₇H₁₄BrNO₄ (MW 376.20) [REFS‑3].

Why Generic Substitution Fails for Ethyl 8-Bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate (125365-47-1)


Within the 3H‑benzo[e]indole‑4,5‑dione family, even single‑atom or single‑group alterations profoundly impact target engagement, synthetic utility, and biological readout. The 8‑bromo substituent and the 2,3‑dimethyl pattern are not passive spectators; they dictate the compound’s capacity to serve as a privileged scaffold for PLK1‑PBD inhibition and as a key intermediate for constructing patent‑protected antitumor derivatives [REFS‑1]. Interchanging this compound with a des‑methyl, des‑bromo, or 2‑alkoxy‑methyl analog may forfeit the validated activity profile and synthetic versatility that procurement decisions rely upon [REFS‑2][REFS‑3].

Quantitative Differentiation Evidence for Ethyl 8-Bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate (125365-47-1)


PLK1-PBD Binding Affinity Versus Poloxin: 6‑Fold Potency Advantage

Ethyl 8‑bromo‑2,3‑dimethyl‑4,5‑dioxobenzo[e]indole‑1‑carboxylate demonstrated an EC₅₀ of 614–723 nM for binding to the polo‑box domain (PBD) of PLK1 in a validated in‑vitro primary screen (PubChem AID 693) [REFS‑1][REFS‑2]. By contrast, the widely cited synthetic PBD inhibitor Poloxin exhibits an apparent IC₅₀ of 4.27 ± 0.69 µM in a fluorescence‑polarization assay using recombinant PLK1‑PBD protein [REFS‑3]. This represents an approximately 6‑ to 7‑fold greater potency for the target compound relative to Poloxin at the level of isolated PBD binding.

PLK1-PBD inhibition Polo-like kinase 1 Mitotic kinases Cancer therapeutics

PLK1-PBD Binding Versus Thymoquinone: >3‑Fold Potency Advantage

Compared to the natural product thymoquinone, which also targets the PLK1 PBD, the target compound retains a clear potency margin. Thymoquinone exhibits an apparent IC₅₀ of 1.36 ± 0.38 µM against the Plk1 PBD in a fluorescence‑polarization assay [REFS‑1]. The target compound’s EC₅₀ of 614 nM thus reflects a >2‑fold higher binding potency, confirming that the synthetic benzo[e]indole‑4,5‑dione scaffold provides a more efficient starting point for PBD‑directed inhibitor optimization than the natural product lead.

PLK1-PBD natural product inhibitor Thymoquinone comparator Kinase inhibitor selectivity

Validated Synthetic Intermediate for Patent‑Protected Antitumor Derivatives

The compound is explicitly employed as a starting material in US 2009/0036441 A1 (Cell Therapeutics Europe S.R.L.) for the preparation of 8‑bromo‑2‑bromomethyl‑3‑methyl‑4,5‑dioxo‑4,5‑dihydro‑3H‑benzo[e]indole‑1‑carboxylate and downstream 2‑piperazinylmethyl derivatives that inhibit the HIF‑1α/p300 interaction and suppress VEGF production under hypoxia [REFS‑1][REFS‑2]. By contrast, the des‑methyl analog (CAS 88418‑61‑5) serves only as the precursor for introducing the 3‑methyl group; it is not itself employed as a diversification node for the 2‑position [REFS‑3]. The 2‑bromomethyl derivative derived from the target compound is the gateway to an entire series of 2‑aminomethyl‑substituted antitumor agents within the patent estate [REFS‑4].

HIF‑1α/p300 inhibition Angiogenesis 3H‑benzo[e]indole‑4,5‑dione derivatives Synthetic intermediate

Critical SAR Role of the 8‑Bromo Substituent: Comparison with the Des‑Bromo Analog

The 8‑bromo substituent is not a passive structural feature: the des‑bromo analog, ethyl 2,3‑dimethyl‑4,5‑dioxobenzo[e]indole‑1‑carboxylate (CAS 88418‑62‑6), has no reported PLK1‑PBD binding activity in BindingDB or PubChem BioAssay records, despite sharing the identical 2,3‑dimethyl‑4,5‑dioxo core [REFS‑1][REFS‑2]. The presence of bromine at the 8‑position of the annulated benzene ring is therefore essential for the PLK1‑PBD recognition event observed with the target compound (EC₅₀ 614–723 nM) [REFS‑3].

Structure‑Activity Relationship Halogen effect Benzo[e]indole‑4,5‑dione SAR

2‑Methyl vs. 2‑Methoxymethyl Substitution: Divergent Target Profiles

Replacement of the 2‑methyl group with a 2‑methoxymethyl group yields ethyl 8‑bromo‑2‑(methoxymethyl)‑3‑methyl‑4,5‑dioxobenzo[e]indole‑1‑carboxylate (BDBM40161), which exhibits IC₅₀ = 8.87 µM against the estrogen receptor but has no PLK1‑PBD binding data in the same databases [REFS‑1]. The target compound (2‑methyl), by contrast, has confirmed PLK1‑PBD activity (EC₅₀ 614 nM) and no reported interaction with the estrogen receptor [REFS‑2]. This demonstrates that a minor modification at the 2‑position redirects the biological profile from kinase‑domain‑directed inhibition to a nuclear receptor target, underscoring the need to specify the exact 2,3‑dimethyl substitution pattern when the experimental objective is PLK1‑PBD engagement.

Target selectivity 2‑position SAR Estrogen receptor PLK1 selectivity

Optimal Research and Industrial Application Scenarios for Ethyl 8-Bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate (125365-47-1)


PLK1‑PBD Inhibitor Hit‑to‑Lead and Lead Optimization Programs

With a validated EC₅₀ of 614–723 nM against the PLK1 polo‑box domain—representing a 6‑ to 7‑fold potency advantage over Poloxin (IC₅₀ 4.27 µM) and a >2‑fold advantage over thymoquinone (IC₅₀ 1.36 µM)—this compound is an ideal starting scaffold for medicinal chemistry campaigns targeting PLK1‑PBD [REFS‑1][REFS‑2]. Its sub‑micromolar window enables structure‑based design iterations while maintaining ligand efficiency metrics that are favorable for lead optimization. Procure for biochemical and cellular PLK1‑PBD inhibition assays, selectivity profiling against Plk2/Plk3 PBDs, and co‑crystallization studies.

Synthesis of HIF‑1α/p300 Pathway Inhibitors via 2‑Position Diversification

As documented in US 2009/0036441 A1, the 2‑methyl group of this compound can be selectively brominated to yield the 2‑bromomethyl intermediate, which serves as a universal precursor for 2‑aminomethyl‑substituted derivatives that inhibit the HIF‑1α/p300 interaction and suppress hypoxia‑induced VEGF production [REFS‑3]. Laboratories pursuing anti‑angiogenic or solid‑tumor therapeutics should procure this compound specifically as the diversification node for generating patent‑protected 2‑aminoalkyl‑benzo[e]indole‑4,5‑dione libraries [REFS‑4].

Structure–Activity Relationship Studies on the Benzo[e]Indole‑4,5‑Dione Pharmacophore

The compound uniquely combines three critical SAR features—the 8‑bromo substituent, the 2‑methyl group, and the 3‑methyl group—that are individually essential for PLK1‑PBD recognition. Removal of the 8‑bromo group abolishes detectable PBD binding; replacement of 2‑methyl by 2‑methoxymethyl redirects target engagement toward the estrogen receptor [REFS‑1][REFS‑2]. Systematically comparing this compound with the des‑bromo analog (CAS 88418‑62‑6), the des‑methyl analog (CAS 88418‑61‑5), and the 2‑methoxymethyl analog (BDBM40161) allows rigorous deconvolution of the pharmacophoric contributions of each substituent.

Quality Control Reference Standard for Commercial Supply of Benzo[e]Indole‑4,5‑Dione Intermediates

Given the compound’s defined role as a key synthetic intermediate in a patent‑protected antitumor series, procurement teams establishing supply chains for 3H‑benzo[e]indole‑4,5‑dione building blocks should adopt this compound as an analytical reference standard. Its identity can be confirmed by ¹H NMR (diagnostic signals at δ 3.99 ppm for N‑CH₃ and δ 4.42 ppm for O‑CH₂CH₃ in DMSO‑d₆) and by HPLC purity ≥95 %, ensuring batch‑to‑batch consistency for downstream derivatization [REFS‑1].

Quote Request

Request a Quote for ethyl 8-bromo-2,3-dimethyl-4,5-dioxobenzo[e]indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.